molecular formula C8H6F4O B1304985 1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene CAS No. 86256-57-7

1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene

Cat. No. B1304985
CAS RN: 86256-57-7
M. Wt: 194.13 g/mol
InChI Key: LDJIIVLZXUJESW-UHFFFAOYSA-N
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Description

1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene, also known as 1-Fluoro-2-methyl-4-trifluoromethoxybenzene (FMBT), is an aromatic compound used in a variety of applications. It is a colorless liquid with a sweet odor and a boiling point of 119.3 °C. FMBT has been used in the synthesis of various organic compounds and has been studied for its potential medical applications.

Scientific Research Applications

Synthesis and Reactivity

Fluorinated compounds, such as 1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene, are crucial intermediates in organic synthesis, contributing to the development of pharmaceuticals, agrochemicals, and materials with enhanced properties. A practical synthesis approach for similar compounds involves cross-coupling reactions, highlighting the importance of developing efficient synthetic routes for fluorinated aromatics (Qiu et al., 2009) [https://consensus.app/papers/synthesis-2fluoro4bromobiphenyl-qiu/d1a7fe13b52d5c57acdaead5dec11c36/?utm_source=chatgpt]. These methodologies are foundational for the synthesis of complex fluorinated molecules, potentially including this compound.

Environmental Considerations

The biodegradation of fluorinated compounds is a critical area of research due to the environmental persistence of per- and polyfluoroalkyl substances (PFAS). Studies on the biodegradation pathways of fluorinated surfactants and their metabolites provide insights into the environmental fate of these compounds (Frömel & Knepper, 2010) [https://consensus.app/papers/biodegradation-fluorinated-substances-frömel/b86e3e31e9965291b3f64c469ddc8e7e/?utm_source=chatgpt]. Understanding the degradation mechanisms of fluorinated compounds like this compound is essential for assessing their environmental impact and designing greener alternatives.

Material Science Applications

In material science, the incorporation of fluorinated moieties into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity. For instance, fluorocarbon refrigerants and their synthesis represent an area where fluorinated compounds play a vital role in developing environmentally friendly and efficient refrigerants (Sicard & Baker, 2020) [https://consensus.app/papers/fluorocarbon-refrigerants-syntheses-past-present-sicard/6c4de3b24a675922b7c5b5145ecf2616/?utm_source=chatgpt]. Similarly, the unique properties of fluorinated compounds could be leveraged in designing new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Biochemical Analysis

Biochemical Properties

1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The presence of the trifluoromethoxy group enhances the compound’s lipophilicity, which can influence its binding affinity to hydrophobic pockets in proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The nature of these interactions often involves the formation of stable enzyme-substrate complexes, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

This compound has been observed to affect various cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, the compound has been found to inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets. This can result in changes in gene expression and cellular metabolism. Additionally, the compound’s lipophilicity allows it to integrate into cellular membranes, potentially disrupting membrane integrity and affecting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethoxy group can form hydrogen bonds with amino acid residues in protein active sites, stabilizing the enzyme-substrate complex. This can lead to either inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, the compound can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Prolonged exposure to light and heat can lead to gradual decomposition. In vitro studies have shown that the compound’s effects on cellular function can persist for several hours, with long-term exposure leading to more pronounced changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound has been found to modulate enzyme activity without causing significant toxicity. At higher doses, it can induce adverse effects, including hepatotoxicity and neurotoxicity. These toxic effects are likely due to the compound’s ability to disrupt cellular membranes and interfere with critical biochemical pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze the oxidation of the compound to form various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The compound’s metabolism can affect metabolic flux and alter the levels of key metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound’s lipophilicity allows it to readily cross cellular membranes, while specific transporters and binding proteins can facilitate its movement within the cell. The compound tends to accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it can exert its biochemical effects .

Subcellular Localization

This compound is localized to various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can influence organelle function. For example, its presence in the mitochondria can affect mitochondrial respiration and energy production .

properties

IUPAC Name

1-fluoro-2-methyl-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c1-5-4-6(2-3-7(5)9)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJIIVLZXUJESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382581
Record name 1-fluoro-2-methyl-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86256-57-7
Record name 1-fluoro-2-methyl-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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